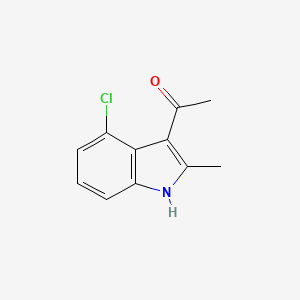
(E)-3-(3-cyanophenyl)acryloyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-cyanophenyl)acryloyl chloride is an organic compound characterized by the presence of a cyanophenyl group attached to an acryloyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-cyanophenyl)acryloyl chloride typically involves the reaction of (E)-3-(3-cyanophenyl)acrylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
(E)-3-(3-cyanophenyl)acrylic acid+SOCl2→(E)-3-(3-cyanophenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of reactive intermediates. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(3-cyanophenyl)acryloyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can act as a monomer in polymerization reactions, leading to the formation of polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Addition Reactions: Reagents such as hydrogen halides, halogens, and organometallic compounds can be used.
Polymerization: Radical initiators or catalysts are often employed to facilitate the polymerization process.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Resulting from addition reactions with halogens.
Polymers: Produced through polymerization reactions.
Applications De Recherche Scientifique
(E)-3-(3-cyanophenyl)acryloyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers with specific properties, such as high thermal stability and mechanical strength.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of (E)-3-(3-cyanophenyl)acryloyl chloride primarily involves its reactivity towards nucleophiles. The acryloyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-cyanophenyl)acryloyl chloride: Similar structure but with the cyano group in the para position.
(E)-3-(3-nitrophenyl)acryloyl chloride: Contains a nitro group instead of a cyano group.
(E)-3-(3-methoxyphenyl)acryloyl chloride: Contains a methoxy group instead of a cyano group.
Uniqueness
(E)-3-(3-cyanophenyl)acryloyl chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties to the molecule. This influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H6ClNO |
|---|---|
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
(E)-3-(3-cyanophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)5-4-8-2-1-3-9(6-8)7-12/h1-6H/b5-4+ |
Clé InChI |
KBFVBVGXHBHPOT-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)Cl |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12947578.png)
![2,4-Dichloro-5-fluorobenzo[d]thiazole](/img/structure/B12947582.png)








